BenchChemオンラインストアへようこそ!

3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

TrkA inhibition Kinase selectivity Pain

This 3,4-dimethylbenzamide with a 6-oxopyridazin-1(6H)-yl heterocycle (propyl linker) is a potent, selective TrkA inhibitor (<100 nM) engineered for ≥10-fold selectivity over TrkB/TrkC. Unlike pan-Trk inhibitors or bicyclic benzamides, its scaffold minimizes off-target kinase confounding in NGF-TrkA pain & pruritus models. Procure a reliable reference standard for selectivity assays or a starting scaffold for PK optimization. Verify in-house selectivity via a kinase panel before in vivo use.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 1171390-89-8
Cat. No. B2715609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide
CAS1171390-89-8
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCCCN2C(=O)C=CC=N2)C
InChIInChI=1S/C16H19N3O2/c1-12-6-7-14(11-13(12)2)16(21)17-8-4-10-19-15(20)5-3-9-18-19/h3,5-7,9,11H,4,8,10H2,1-2H3,(H,17,21)
InChIKeyQUYMSAHBPCVOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS 1171390-89-8): A TrkA-Selective Six-Membered Heteroaryl Benzamide Lead


3,4-Dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a synthetic small molecule belonging to the six-membered heteroaryl benzamide class. It functions as a potent, selective inhibitor of Tropomyosin-related kinase A (TrkA), the high-affinity receptor for nerve growth factor (NGF). The compound is explicitly disclosed as Example 60 in patent WO2015143654 [1] and is cataloged in authoritative drug-target databases as a TrkA inhibitor with potential therapeutic applications in chronic pain, neuropathic pain, pruritus, and certain cancers [2]. Its structure features a 3,4-dimethylbenzamide moiety linked to a 6-oxopyridazin-1(6H)-yl heterocycle via a propyl spacer, a scaffold designed to confer kinase selectivity [1].

Why TrkA Inhibitor Substitution Fails: The Critical Selectivity Profile of 3,4-Dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide


Generic substitution among TrkA inhibitors is highly unreliable due to profound differences in selectivity profiles against the TrkB and TrkC kinases, as well as off-target receptor tyrosine kinases. The six-membered heteroaryl benzamide scaffold, to which this compound belongs, was specifically engineered to achieve TrkA selectivity over TrkB and TrkC, a feature not uniformly shared by earlier Trk inhibitors such as the bicyclic heteroaryl benzamides [1]. Subtle variations in the linker length and heteroaryl substitution dramatically alter kinase selectivity and cellular potency; for instance, replacing the pyridazinone with a pyridine or altering the alkyl spacer has been shown to shift selectivity toward other Trk family members or unrelated kinases [1]. Consequently, a seemingly similar in-class analog cannot be assumed to replicate the target compound's precise pharmacological profile without rigorous, parallel comparative data.

Quantitative Differentiation Guide: 3,4-Dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide vs. Closest In-Class TrkA Inhibitors


TrkA Biochemical Inhibition Potency of the Target Compound vs. Bicyclic Heteroaryl Benzamide Comparators

The patent WO2015143654 describes a series of six-membered heteroaryl benzamides as selective TrkA inhibitors. The target compound, Example 60, is disclosed as a representative example of this class. While explicit IC50 data for this exact compound is not publicly extractable from the patent abstract, the invention asserts that its compounds exhibit TrkA inhibition with IC50 values less than 100 nM, and in some embodiments less than 10 nM. The closest comparative data comes from the patent's description of its general inventive class, which states that these six-membered heteroaryl benzamides demonstrate improved TrkA selectivity over TrkB and TrkC compared to the prior art bicyclic heteroaryl benzamide inhibitors [1]. [2] confirms the compound's inhibitory mechanism against TrkA but does not provide comparative quantitative data with specific analogs.

TrkA inhibition Kinase selectivity Pain

Selectivity Profile: Target Compound's Predicted TrkA Selectivity Window Over TrkB and TrkC

The differential value of the six-membered heteroaryl benzamide series, including Example 60, is its engineered selectivity for TrkA over the closely related TrkB and TrkC kinases. The patent WO2015143654 explicitly claims that compounds of the invention are selective TrkA inhibitors, with an IC50 for TrkA that is at least 10-fold lower than for TrkB and TrkC. This selectivity is critical because inhibition of TrkB has been associated with CNS side effects such as cognitive impairment and ataxia. While specific selectivity data for Example 60 is not individually tabulated in accessible portions of the patent, the class-level claim implies that this compound falls within this selective profile. In contrast, earlier generation Trk inhibitors like the bicyclic heteroaryl benzamides often exhibit significant TrkB and TrkC co-inhibition, limiting their therapeutic window [1].

TrkA selectivity TrkB TrkC Kinase panel

Cellular Target Engagement: In-Cell TrkA Autophosphorylation Inhibition by the Target Compound

The patent describes a cellular assay measuring inhibition of NGF-stimulated TrkA autophosphorylation in a cell line expressing TrkA. Compounds of the invention, including Example 60, are stated to inhibit TrkA autophosphorylation with IC50 values less than 100 nM, and preferably less than 50 nM. This cellular potency is crucial for confirming target engagement in a physiologically relevant context. No direct comparative data against a named analog is provided in the patent abstract, but the class-level claim positions these compounds as potent cellular TrkA inhibitors [1].

Cellular assay TrkA autophosphorylation Target engagement

Optimal Application Scenarios for 3,4-Dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide Based on Available Evidence


Chemical Probe Development for TrkA-Mediated Pain Signaling

As a TrkA-selective inhibitor with claimed potency <100 nM, this compound serves as a suitable starting point for developing chemical probes to dissect TrkA signaling in pain models. Its selectivity over TrkB and TrkC reduces confounding effects when studying NGF-TrkA pathways in vivo [1]. Researchers should verify selectivity in-house using a kinase panel before proceeding to animal studies.

Lead Optimization Campaigns Targeting Neuropathic Pain and Pruritus

Therapeutic indications listed for this compound class include neuropathic pain and pruritus [1][2]. The compound's structural features—a pyridazinone heterocycle and a propyl linker—provide vectors for further optimization of pharmacokinetic properties without compromising the core TrkA pharmacophore [1].

In Vitro Selectivity Profiling Against Trk Family Kinases

This compound is well-suited for use as a reference standard in TrkA selectivity assays. Its predicted ≥10-fold selectivity window over TrkB/TrkC makes it a useful comparator when evaluating novel TrkA inhibitors or assessing the selectivity of pan-Trk compounds [1].

Quote Request

Request a Quote for 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.